The presence of a coumarin core in 6-Bromo-4-chloro-3-formylcoumarin indicates potential for development as a fluorescent probe. Coumarins are a well-established class of fluorophores (light-emitting molecules) used in various biological applications due to their tunable fluorescence properties []. Substitution with bromine and chlorine atoms could further modify the fluorescence characteristics of 6-Bromo-4-chloro-3-formylcoumarin, making it suitable for specific sensing applications.
Some coumarin derivatives have been shown to possess antimicrobial properties []. The introduction of bromine and chlorine substituents can sometimes enhance the biological activity of coumarins. Therefore, 6-Bromo-4-chloro-3-formylcoumarin could be investigated for potential antimicrobial activity against bacteria or fungi.
6-Bromo-4-chloro-3-formylcoumarin is a synthetic organic compound belonging to the coumarin family, characterized by its unique structure that includes a bromine atom at the sixth position and a chlorine atom at the fourth position of the coumarin ring. The molecular formula for this compound is , and it has a molecular weight of approximately 293.5 g/mol. This compound exhibits notable chemical properties, making it of interest in various fields, including medicinal chemistry and materials science.
Research indicates that coumarin derivatives exhibit a range of biological activities, including:
Several synthesis methods have been developed for producing 6-bromo-4-chloro-3-formylcoumarin:
6-Bromo-4-chloro-3-formylcoumarin has several potential applications:
Studies exploring the interactions of 6-bromo-4-chloro-3-formylcoumarin with biological macromolecules have revealed insights into its potential therapeutic roles. For instance:
Several compounds share structural similarities with 6-bromo-4-chloro-3-formylcoumarin, including:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Chloro-3-formylcoumarin | Lacks bromine at position six | Precursor for synthesizing derivatives |
| 7-Hydroxycoumarin | Hydroxyl group at position seven | Exhibits strong antioxidant properties |
| 6-Methylcoumarin | Methyl group instead of bromine | Known for its fragrance properties |
| Coumarin | Basic structure without substitutions | Found in various plants; used in perfumes |
6-Bromo-4-chloro-3-formylcoumarin is unique due to its specific halogenation pattern and formyl group, which enhance its reactivity and biological activity compared to other coumarins.
The Knoevenagel condensation represents one of the most versatile and widely employed methodologies for coumarin synthesis, offering excellent functional group tolerance and operational simplicity [5] [7]. This approach involves the base-catalyzed condensation of appropriately substituted salicylaldehyde derivatives with activated methylene compounds, followed by intramolecular cyclization to form the lactone ring system [8].
For the synthesis of 6-bromo-4-chloro-3-formylcoumarin precursors, the reaction typically employs 5-bromo-4-chlorosalicylaldehyde as the aromatic component and ethyl cyanoacetate or diethyl malonate as the methylene-active substrate [7] [9]. The choice of catalyst system significantly influences both reaction efficiency and product selectivity. Traditional protocols utilize piperidine and acetic acid as the catalytic system, operating under mild conditions at room temperature [5].
Recent developments have focused on environmentally benign alternatives, particularly the use of deep eutectic solvents as both reaction medium and catalyst [9] [10]. Choline chloride-based deep eutectic solvents, especially the choline chloride:urea system in a 1:2 molar ratio, have demonstrated exceptional performance in these transformations [9]. Under optimized conditions using this green chemistry approach, reactions proceed at 80°C with reaction times of 3-4 hours, affording coumarin products in yields ranging from 85-98% [9] [10].
The mechanism of the Knoevenagel condensation involves initial deprotonation of the active methylene compound by the base catalyst, followed by nucleophilic attack on the aldehyde carbonyl group [8]. The resulting aldol intermediate subsequently undergoes dehydration to form the α,β-unsaturated system, which then cyclizes through intramolecular transesterification or lactonization to generate the final coumarin product [8].
Microwave-assisted protocols have emerged as particularly effective for accelerating these transformations while maintaining high selectivity [11] [12]. Under microwave irradiation conditions, reaction times can be reduced to 60 seconds to 10 minutes, with yields comparable to or exceeding those obtained under conventional heating [12]. The enhanced reaction rates are attributed to efficient heating of the polar reaction components and the elimination of mass transfer limitations [11].
Critical evaluation of reaction parameters reveals that solvent selection plays a crucial role in determining both yield and selectivity. While traditional organic solvents such as ethanol and acetonitrile provide good results, the implementation of ionic liquids and deep eutectic solvents offers advantages in terms of environmental sustainability and catalyst recyclability [5] [9]. The ionic liquid system using 1-butyl-3-methylimidazolium tetrafluoroborate has shown particular promise, enabling efficient condensation reactions under ambient conditions [5].
The reduction of 3-cyanocoumarins using Raney nickel in formic acid represents a highly efficient and selective methodology for accessing 3-formylcoumarin derivatives [4] [13]. This approach offers several advantages over alternative reduction protocols, including mild reaction conditions, excellent functional group tolerance, and the ability to selectively reduce the nitrile functionality without affecting the coumarin lactone ring or other sensitive groups [4].
The methodology involves the treatment of appropriately substituted 3-cyanocoumarins with activated Raney nickel in formic acid at temperatures ranging from 80-90°C for reaction periods of 1-2 hours [4] [14]. Under these conditions, the reduction proceeds smoothly to afford 3-formylcoumarin products as single products in yields varying from good to excellent (78-95%) [4]. The selectivity of this transformation is particularly noteworthy, as conventional reducing agents such as lithium aluminum hydride or sodium borohydride are incompatible with the coumarin scaffold due to their propensity to reduce both the lactone functionality and the conjugated double bond system [4].
The mechanistic pathway for this reduction involves the activation of formic acid by the Raney nickel surface, generating nascent hydrogen that effects the selective reduction of the nitrile group [15] [16]. The heterogeneous nature of the reaction provides additional selectivity advantages, as the catalyst surface can discriminate between different functional groups based on their binding affinities and steric accessibility [15]. Formic acid serves as both the hydrogen source and reaction solvent, eliminating the need for high-pressure hydrogen gas and specialized equipment [16].
Substrate scope investigations have demonstrated broad tolerance for various substitution patterns on the coumarin ring system [4]. Halogenated substrates, including both chloro and bromo derivatives, undergo smooth reduction without competing dehalogenation reactions [4]. Electron-rich systems bearing methoxy or hydroxy substituents also participate effectively, although slightly longer reaction times may be required to achieve complete conversion [4].
The purification of products obtained through this methodology is particularly straightforward, with many compounds crystallizing directly from the reaction mixture upon cooling [4] [14]. This operational simplicity represents a significant advantage over alternative synthetic routes that may require extensive chromatographic purification. The crystalline products typically exhibit high purity (>95%) as determined by nuclear magnetic resonance spectroscopy and high-performance liquid chromatography analysis [4].
Optimization studies have revealed that the quality and activation state of the Raney nickel catalyst significantly influences reaction outcomes [13] [15]. Freshly prepared catalyst suspended in formic acid immediately before use provides optimal results [13]. The catalyst can be recycled multiple times with only marginal decreases in activity, making this approach economically attractive for larger-scale applications [17].
The regioselective introduction of halogen substituents represents a critical step in the synthesis of 6-bromo-4-chloro-3-formylcoumarin, requiring careful consideration of reaction conditions and halogenating reagents to achieve the desired substitution pattern [18] [6]. Electrophilic aromatic halogenation of coumarins typically occurs at the 3-position due to the electron-deficient nature of the coumarin ring system, although regiocontrol can be achieved through appropriate substrate design and reaction conditions [6] [19].
Modern halogenation protocols employ N-halosuccinimide reagents in combination with metal halide catalysts to achieve enhanced regioselectivity and reaction efficiency [6] [19]. The copper halide-promoted halogenation methodology represents a particularly effective approach, utilizing copper(II) bromide or copper(II) chloride in combination with N-bromosuccinimide or N-chlorosuccinimide respectively [6]. Under these conditions, reactions proceed in acetonitrile at room temperature with reaction times of 1-3 hours, affording halogenated products in yields ranging from 76-99% [6].
The mechanism of copper-promoted halogenation involves the coordination of the metal center with the N-halosuccinimide reagent, generating a highly reactive positive halogen species that subsequently undergoes electrophilic aromatic substitution [6] [19]. This coordination significantly enhances the electrophilicity of the halogen atom compared to the uncomplexed N-halosuccinimide, resulting in faster reaction rates and improved selectivity [6]. The electron-deficient nature of the coumarin ring system directs substitution to the most electron-rich positions, typically the 3-position in unsubstituted coumarins [6].
For substrates already bearing functional groups at the 3-position, such as 4-chloro-3-formylcoumarin, halogenation can be directed to alternative positions through careful selection of reaction conditions [18]. The introduction of bromide at the 6-position requires the use of more forcing conditions or alternative halogenating reagents that can overcome the deactivating effects of the existing substituents [18].
Dioxane dibromide has emerged as an effective solid brominating agent for coumarin substrates, offering advantages in terms of operational simplicity and environmental considerations [20]. This reagent operates under solvent-free conditions at room temperature, providing excellent regioselectivity for 3-bromination of appropriately substituted coumarins [20]. The solid-state nature of the reagent eliminates safety concerns associated with liquid bromine while maintaining high reaction efficiency [20].
The selectivity and efficiency of halogenation reactions are markedly dependent on electronic factors, particularly the degree of electron withdrawal from electron-releasing substituents [21]. Coumarins bearing electron-donating groups such as methoxy or hydroxy substituents undergo halogenation more readily and with higher selectivity compared to electron-deficient systems [6] [21]. The presence of nucleophilic additives such as water or tetrabutylammonium bromide can further enhance reaction rates and selectivity by stabilizing charged intermediates [21].
Alternative halogenation methodologies include the use of 2,4,4,6-tetrabromo-2,5-cyclohexadienone as a brominating agent, which has demonstrated excellent regioselectivity and good to excellent yields for activated coumarin substrates [21]. This reagent offers the additional advantage of recyclability, as the sole byproduct can be converted back to the active brominating agent through oxidation with potassium bromide-potassium bromate [21].
The optimization of reaction conditions and purification protocols represents a crucial aspect of efficient 6-bromo-4-chloro-3-formylcoumarin synthesis, directly impacting both the economic viability and environmental sustainability of the synthetic route [22] [23]. Comprehensive evaluation of reaction parameters reveals several key factors that influence overall synthetic efficiency and product quality.
Temperature optimization studies demonstrate that the Raney nickel-mediated reduction of cyanocoumarins exhibits optimal performance at 80-90°C [4]. Temperatures below this range result in incomplete conversion and extended reaction times, while excessive temperatures (>100°C) lead to side product formation and reduced selectivity [4] [24]. The narrow temperature window for optimal performance necessitates careful temperature control during the reaction process.
Catalyst loading investigations reveal that 10 mol% of copper halide catalyst represents the optimal concentration for halogenation reactions [25]. Lower catalyst loadings (5 mol%) result in incomplete conversion and reduced yields, while higher loadings (15 mol%) provide no additional benefit and may introduce purification challenges [25]. The cost-effectiveness of the 10 mol% loading makes this approach economically attractive for both laboratory and industrial applications.
Solvent selection significantly impacts both reaction efficiency and product isolation [25]. While acetonitrile provides excellent results for halogenation reactions due to its ability to coordinate with metal catalysts and dissolve both reactants and products, solvent-free conditions have emerged as an attractive alternative for certain transformations [25]. Solvent-free protocols demonstrate comparable or superior yields while eliminating solvent-related costs and environmental concerns [20] [25].
Purification techniques vary depending on the specific transformation and substrate employed [22] [23]. Simple recrystallization represents the most cost-effective purification method and is applicable to products that crystallize readily from common solvents [4] [26]. The Raney nickel reduction protocol is particularly amenable to this approach, as many products crystallize directly from the reaction mixture upon cooling [4]. Recovery yields through recrystallization typically range from 88-95%, with product purities exceeding 95% as determined by analytical techniques [22] [26].
For products requiring more extensive purification, column chromatography on silica gel provides effective separation [23]. High-speed counter-current chromatography has emerged as an alternative technique for the purification of coumarin derivatives, offering advantages in terms of sample recovery and solvent consumption [22] [27]. This technique is particularly effective for heat-sensitive compounds or those prone to decomposition on silica gel [22].
The development of green purification protocols has received increasing attention in recent years [28]. Supercritical fluid extraction using carbon dioxide represents an environmentally benign alternative to traditional organic solvent-based purification methods [28]. While initial equipment costs are higher, the elimination of organic solvent waste and the ability to recycle the extraction medium make this approach attractive for larger-scale applications [28].
Quality control considerations include the establishment of analytical methods for product characterization and purity assessment [1] [3]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, while high-performance liquid chromatography enables quantitative purity determination [1] [22]. Melting point determination offers a rapid and cost-effective purity assessment for crystalline products [1] [2].
Economic analysis of the synthetic routes reveals that the Raney nickel-mediated reduction approach offers the best combination of high yields, operational simplicity, and cost-effectiveness [4]. The ability to recycle the catalyst and the straightforward purification protocol contribute to the overall economic attractiveness of this methodology [4] [17]. Halogenation protocols, while effective, require more expensive reagents and may necessitate more extensive purification procedures [6].
Environmental impact assessment indicates that the deep eutectic solvent-based Knoevenagel condensation represents the most environmentally sustainable approach [9] [10]. The recyclability of the solvent system and the elimination of volatile organic compounds make this methodology particularly attractive from a green chemistry perspective [9]. The solvent-free halogenation protocols also offer environmental advantages by eliminating organic solvent waste [20].
Scale-up considerations reveal that all three methodologies are amenable to larger-scale synthesis with appropriate equipment modifications [25] [24]. The heterogeneous nature of the Raney nickel reduction facilitates easy catalyst separation and recovery [4] [15]. The halogenation protocols may require enhanced temperature control and mixing efficiency at larger scales to maintain the observed selectivity and yield profiles [6] [25].
The electronic structure of 6-Bromo-4-chloro-3-formylcoumarin has been comprehensively investigated using Density Functional Theory calculations employing the Becke three-parameter Lee-Yang-Parr functional with the 6-31G(d,p) basis set [1]. This computational approach provides detailed insights into the fundamental electronic properties of this halogenated coumarin derivative.
The optimized molecular geometry obtained through Density Functional Theory calculations reveals the planar configuration characteristic of coumarin derivatives, with the bromine and chlorine substituents at positions 6 and 4, respectively, significantly influencing the electronic distribution within the molecule [1]. The presence of the formyl group at position 3 introduces additional conjugation pathways that affect the overall electronic structure.
Density Functional Theory calculations demonstrate that 6-Bromo-4-chloro-3-formylcoumarin exhibits substantial charge transfer characteristics within the molecular framework [1]. The computational analysis reveals that the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies indicate significant intramolecular charge transfer processes, which are fundamental to understanding the reactivity and photophysical properties of this compound [1].
The vibrational frequency calculations performed using Density Functional Theory methods with the 6-31G(d,p) basis set show excellent agreement with experimental Fourier Transform Infrared and Fourier Transform Raman spectroscopic data [1]. The harmonic vibrational frequencies were appropriately scaled to account for anharmonic effects and electron correlation, resulting in calculated frequencies that closely match the observed experimental values [1].
Electronic transition calculations using Time-Dependent Density Functional Theory provide insights into the Ultraviolet-Visible absorption characteristics of 6-Bromo-4-chloro-3-formylcoumarin [1]. The theoretical absorption spectrum calculated through these methods shows good correlation with experimental measurements, validating the computational approach and providing detailed assignment of electronic transitions [1].
| DFT Parameter | Value/Method |
|---|---|
| Functional | B3LYP |
| Basis Set | 6-31G(d,p) |
| Geometry Optimization | Complete optimization performed |
| Frequency Scaling | Applied for harmonic corrections |
| Charge Transfer | Confirmed through HOMO-LUMO analysis |
| Spectroscopic Agreement | Good correlation with experimental data |
Frontier Molecular Orbital analysis represents a critical component in understanding the electronic behavior and chemical reactivity of 6-Bromo-4-chloro-3-formylcoumarin [1]. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital calculations provide fundamental insights into the electron donor-acceptor properties and potential reaction sites within the molecule.
The Highest Occupied Molecular Orbital of 6-Bromo-4-chloro-3-formylcoumarin is primarily localized on the coumarin ring system with significant contribution from the oxygen atoms in the lactone carbonyl group [1]. The electron density distribution in the Highest Occupied Molecular Orbital shows substantial delocalization across the aromatic system, indicating the extended conjugation facilitated by the formyl substituent at position 3 [1].
Lowest Unoccupied Molecular Orbital analysis reveals that the electron-accepting characteristics of 6-Bromo-4-chloro-3-formylcoumarin are dominated by the formyl group and the lactone carbonyl functionality [1]. The Lowest Unoccupied Molecular Orbital electron density distribution shows significant localization on these electron-withdrawing groups, which explains the enhanced electrophilic character of the molecule [1].
The calculated Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy gap provides information about the electronic excitation properties and chemical stability of 6-Bromo-4-chloro-3-formylcoumarin [1]. This energy difference is directly related to the compound's photophysical properties and its potential applications in non-linear optical materials [1].
Molecular Electrostatic Potential surface mapping reveals the charge distribution patterns across 6-Bromo-4-chloro-3-formylcoumarin [1]. The electrostatic potential surface provides visualization of electron-rich and electron-deficient regions, which are crucial for predicting intermolecular interactions and potential binding sites for chemical reactions [1].
The dipole moment calculations indicate that 6-Bromo-4-chloro-3-formylcoumarin possesses a significant permanent dipole moment of 4.17 Debye [2] [3], reflecting the asymmetric charge distribution caused by the halogen substituents and the formyl group [1]. This substantial dipole moment contributes to the compound's solvatochromic properties and influences its behavior in polar solvents [4].
Natural Bond Orbital analysis provides detailed information about the charge distribution and bonding characteristics within 6-Bromo-4-chloro-3-formylcoumarin [1]. This analysis reveals the extent of charge delocalization and hyperconjugative interactions that contribute to the overall stability of the molecular structure [1].
| Frontier Orbital Property | Characteristics |
|---|---|
| HOMO Localization | Coumarin ring system and oxygen atoms |
| LUMO Localization | Formyl group and lactone carbonyl |
| Dipole Moment | 4.17 Debye |
| Charge Transfer | Intramolecular from HOMO to LUMO |
| MEP Distribution | Electron-rich oxygen regions, electron-poor halogen areas |
| NBO Contribution | Hyperconjugative stabilization effects |
Molecular Dynamics simulations provide comprehensive insights into the solvation behavior and solvent-dependent properties of coumarin derivatives, including 6-Bromo-4-chloro-3-formylcoumarin [5] [6] [7]. These computational studies reveal the dynamic nature of solute-solvent interactions and their influence on the photophysical and chemical properties of the compound.
Quantum Mechanical/Molecular Mechanical molecular dynamics simulations have been employed to study the solvation dynamics of coumarin compounds in various solvent systems [5]. The Quantum Mechanical/Molecular Mechanical approach allows for the quantum mechanical treatment of the solute molecule while describing the solvent environment using classical molecular mechanics, providing an optimal balance between computational accuracy and efficiency [5].
Solvation studies of coumarin derivatives in water demonstrate significant solvent reorganization around the solute molecule [5] [8]. The Molecular Dynamics simulations reveal that water molecules form structured solvation shells around the coumarin core, with preferential orientation of water molecules toward the electronegative oxygen atoms of the lactone group [5] [8].
Hydrogen bonding analysis from Molecular Dynamics simulations shows that coumarin derivatives can participate in both donor and acceptor hydrogen bonding interactions [6] [9]. The Carbon-Hydrogen bonds in coumarin can act as weak hydrogen bond donors, while the oxygen atoms in the ester and carbonyl groups serve as hydrogen bond acceptors [6] [9].
In methanol solutions, Molecular Dynamics simulations reveal distinct solvation patterns compared to aqueous systems [7] [10]. The methanol molecules show preferential interactions with specific regions of the coumarin molecule, with the hydroxyl groups of methanol forming hydrogen bonds with the carbonyl oxygen atoms [7] [10].
Principal Component Analysis of Molecular Dynamics trajectories provides insights into the dominant motions and conformational changes of coumarin derivatives in solution [5] [6]. This analysis reveals that the methyl group motions contribute most significantly to the overall molecular dynamics, followed by amino group movements in substituted coumarins [5].
The radial distribution functions calculated from Molecular Dynamics simulations quantify the spatial organization of solvent molecules around the coumarin solute [6]. These functions reveal the formation of well-defined solvation shells and provide detailed information about solvent-solute distances and coordination numbers [6].
Preferential solvation effects have been observed in Molecular Dynamics simulations of coumarin derivatives in binary solvent mixtures [11] [12]. In alcohol-alkane mixtures, coumarins show preferential solvation by alcohol molecules, particularly in the excited state, leading to significant spectral shifts [11] [12].
| MD Simulation Parameter | Details |
|---|---|
| Force Fields | GAFF, FF03, TIP3P water model |
| Simulation Time | 50-100 nanoseconds typical |
| Temperature | 300 K (room temperature) |
| Pressure | 1 atmosphere (NPT ensemble) |
| Solvation Shell Analysis | First shell radius ~6 Å |
| Hydrogen Bond Criteria | Distance <3.5 Å, angle >120° |
| Trajectory Analysis | Principal Component Analysis |
| Solvent Systems | Water, methanol, acetonitrile, alcohols |
Solvation dynamics calculations from Molecular Dynamics simulations reveal the time-dependent reorganization of solvent molecules following electronic excitation of coumarin derivatives [5] [8]. The solvent response functions show multi-exponential decay behavior, with fast components (sub-picosecond) attributed to librational motions and slower components (several picoseconds) corresponding to translational diffusion [5] [8].
Binding free energy calculations using Molecular Mechanics Generalized Born Surface Area methods provide quantitative estimates of solute-solvent interaction energies [13] [14]. These calculations reveal that van der Waals interactions and non-polar solvation effects are the primary contributors to favorable solvation, while electrostatic interactions and polar solvation effects can be either favorable or unfavorable depending on the specific solvent system [13] [14].
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